molecular formula C19H22N2OS B5783181 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea

1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea

Cat. No.: B5783181
M. Wt: 326.5 g/mol
InChI Key: MSHCQNJKRUWLRG-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea is an organic compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine. The compound has a molecular formula of C19H22N2OS and a molecular weight of 326.456 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea typically involves the reaction of cyclohexylamine with 2-phenoxyphenyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform under reflux conditions. The product is then purified by recrystallization from an appropriate solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

Scientific Research Applications

1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Cyclohexyl-3-(2-phenoxyphenyl)thiourea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the phenoxyphenyl group enhances its ability to interact with various molecular targets, making it a versatile compound in research and industrial applications .

Properties

IUPAC Name

1-cyclohexyl-3-(2-phenoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2OS/c23-19(20-15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)22-16-11-5-2-6-12-16/h2,5-8,11-15H,1,3-4,9-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSHCQNJKRUWLRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=S)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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